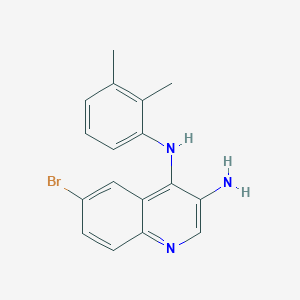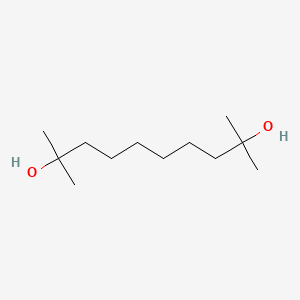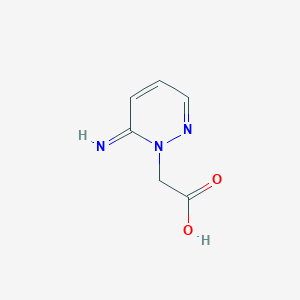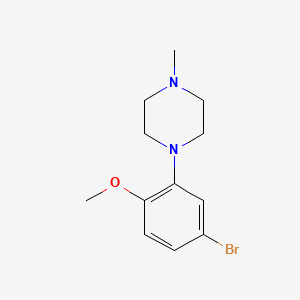
1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It features a brominated methoxyphenyl group attached to a piperazine ring, which is further substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine typically involves the following steps:
Bromination of 2-methoxyphenol: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a catalyst such as iron powder.
Formation of this compound: The brominated product is then reacted with 4-methylpiperazine under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The brominated methoxyphenyl group can interact with various enzymes or receptors, modulating their activity. The piperazine ring can also play a role in binding to biological targets, influencing the compound’s overall effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Bromo-2-methoxyphenyl)-4-methylpiperidine
- 1-(5-Bromo-2-methoxyphenyl)-4-ethylpiperazine
- 1-(5-Bromo-2-methoxyphenyl)-4-phenylpiperazine
Uniqueness
1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine is unique due to the specific substitution pattern on the piperazine ring and the presence of the brominated methoxyphenyl group. This combination of structural features can result in distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
159306-42-0 |
|---|---|
Formule moléculaire |
C12H17BrN2O |
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
1-(5-bromo-2-methoxyphenyl)-4-methylpiperazine |
InChI |
InChI=1S/C12H17BrN2O/c1-14-5-7-15(8-6-14)11-9-10(13)3-4-12(11)16-2/h3-4,9H,5-8H2,1-2H3 |
Clé InChI |
UNZGXTWUCRPDIV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C=CC(=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


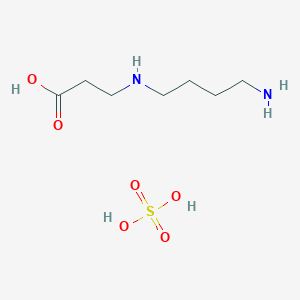
![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)



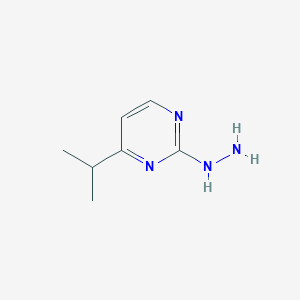



![2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B13885990.png)
